molecular formula C8H5Cl2NO B2853700 2,5-Dichloro-7-methyl-1,3-benzoxazole CAS No. 1181245-77-1

2,5-Dichloro-7-methyl-1,3-benzoxazole

Cat. No.: B2853700
CAS No.: 1181245-77-1
M. Wt: 202.03
InChI Key: OZSHCLAIZGBQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-7-methyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by the presence of chlorine and methyl groups on the benzoxazole ring, exhibits unique chemical properties that make it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-7-methyl-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate chlorinated reagents under controlled conditions. One common method includes the use of 2,5-dichloroaniline and methylating agents in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated under reflux conditions to facilitate the formation of the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Catalysts such as metal oxides or ionic liquids are often employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-7-methyl-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Benzoxazoles: Formed through nucleophilic substitution.

    Quinone Derivatives: Resulting from oxidation reactions.

    Amine Derivatives: Produced via reduction reactions.

Scientific Research Applications

2,5-Dichloro-7-methyl-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-7-methyl-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the benzoxazole ring enhance its binding affinity and specificity towards these targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloro-7-methyl-1,3-benzoxazole is unique due to the combined presence of chlorine and methyl groups, which confer specific electronic and steric effects. These modifications enhance its reactivity and make it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

2,5-dichloro-7-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSHCLAIZGBQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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